2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide
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Overview
Description
2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide is a complex organic compound that features a benzimidazole core linked to a thiazole ring through a piperazine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1,3-thiazole-4-carboxylic acid with appropriate amines under controlled conditions.
Piperazine Coupling: The thiazole derivative is then coupled with piperazine-1-carbonyl chloride in the presence of a base such as triethylamine.
Benzimidazole Formation: The final step involves the reaction of the piperazine-thiazole intermediate with 4-carboxybenzimidazole under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.
Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-bromo-1,3-thiazole-4-carboxamide: Shares the thiazole core but lacks the benzimidazole and piperazine moieties.
4-(4-bromophenyl)-2-thiazolethiol: Contains a thiazole ring with a bromophenyl group but differs in its overall structure.
Uniqueness
2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide is unique due to its multi-functional structure, which allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C23H19BrN6O3S |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C23H19BrN6O3S/c24-23-27-17(12-34-23)22(33)30-10-8-29(9-11-30)21(32)14-6-4-13(5-7-14)20-26-16-3-1-2-15(19(25)31)18(16)28-20/h1-7,12H,8-11H2,(H2,25,31)(H,26,28) |
InChI Key |
WJWGTIWVSMYTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)C(=O)C5=CSC(=N5)Br |
Origin of Product |
United States |
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